molecular formula C14H16N2O2 B13342983 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide

2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide

Cat. No.: B13342983
M. Wt: 244.29 g/mol
InChI Key: IALVCPXFJLSGPI-UHFFFAOYSA-N
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Description

2-Amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide is an organic compound that features a furan ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as furan-2-carbaldehyde, methylamine, and phenylacetic acid.

    Condensation Reaction: Furan-2-carbaldehyde is reacted with methylamine to form an intermediate Schiff base.

    Amidation: The Schiff base is then reacted with phenylacetic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the condensation and amidation reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed:

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

  • 2-Amino-N-(furan-2-ylmethyl)propanamide
  • 2-Amino-N-(furan-2-ylmethyl)-N-methylbutanamide

Comparison:

  • Structural Differences: The presence of different substituents on the acetamide moiety.
  • Unique Properties: 2-Amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide may exhibit unique biological activities or chemical reactivity due to its specific structure.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide

InChI

InChI=1S/C14H16N2O2/c1-16(10-12-8-5-9-18-12)14(17)13(15)11-6-3-2-4-7-11/h2-9,13H,10,15H2,1H3

InChI Key

IALVCPXFJLSGPI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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